molecular formula C28H29NO5 B11681073 1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline

1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline

Cat. No.: B11681073
M. Wt: 459.5 g/mol
InChI Key: GQHNLOBUBARICQ-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline is a complex organic compound that belongs to the isoquinoline class of alkaloids. This compound is characterized by its unique structure, which includes multiple methoxy groups and an ethoxy group attached to a phenyl ring. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy and Ethoxy Groups: The methoxy and ethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate methoxy and ethoxy reagents.

    Final Assembly: The final step involves coupling the substituted phenyl rings to the isoquinoline core using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups if present.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings, using reagents like halogens or nitro compounds.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted isoquinoline derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

    Medicine: Research may focus on the compound’s potential therapeutic applications, such as its ability to interact with specific biological targets or pathways.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline can be compared with other isoquinoline derivatives, such as:

    Papaverine: Known for its vasodilatory effects and used in the treatment of spasms.

    Berberine: Exhibits antimicrobial and anti-inflammatory properties.

    Noscapine: Used as a cough suppressant and studied for its anticancer potential.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C28H29NO5/c1-6-34-21-10-8-19(9-11-21)23-15-20-16-27(32-4)28(33-5)17-22(20)24(29-23)13-18-7-12-25(30-2)26(14-18)31-3/h7-12,14-17H,6,13H2,1-5H3

InChI Key

GQHNLOBUBARICQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC(=C(C=C4)OC)OC)OC)OC

Origin of Product

United States

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